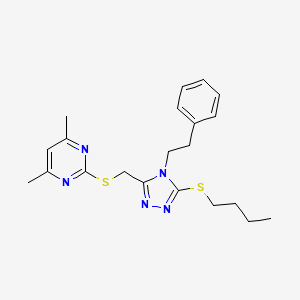

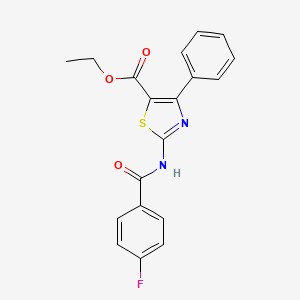

N-(2-(quinolin-8-yloxy)ethyl)cyclopentanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-(quinolin-8-yloxy)ethyl)cyclopentanecarboxamide” is a chemical compound. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The CAS Number for this compound is 1234838-68-6.

Synthesis Analysis

The synthesis of quinoline derivatives, including “N-(2-(quinolin-8-yloxy)ethyl)cyclopentanecarboxamide”, often starts from quinolin-8-ol . For instance, 2-(Quinolin-8-yloxy)acetohydrazide (QAH) was synthesized starting from quinolin-8-ol and used to obtain pyrazole derivatives by cyclization with ethyl cyanoacetate, ethyl acetoacetate, and benzoylacetone .Chemical Reactions Analysis

Quinoline derivatives, including “N-(2-(quinolin-8-yloxy)ethyl)cyclopentanecarboxamide”, can undergo various chemical reactions. For example, 2-(Quinolin-8-yloxy)acetohydrazide (QAH) was used to obtain pyrazole derivatives by cyclization with ethyl cyanoacetate, ethyl acetoacetate, and benzoylacetone .科学的研究の応用

Anticancer Activity

Quinoline derivatives, including N-(2-(quinolin-8-yloxy)ethyl)cyclopentanecarboxamide, have been studied for their potential anticancer properties. They are known to interfere with various cellular pathways that are crucial for cancer cell proliferation and survival . The compound’s ability to bind to specific enzymes or receptors in cancer cells can lead to the inhibition of tumor growth and induction of apoptosis.

Anti-Inflammatory Uses

The anti-inflammatory properties of quinoline derivatives make them candidates for the treatment of chronic inflammatory diseases . By modulating the immune response and reducing the production of pro-inflammatory cytokines, these compounds can help in managing conditions like arthritis and asthma.

Antimicrobial Properties

Research has indicated that quinoline compounds exhibit significant antibacterial and antifungal activities . This makes them useful in the development of new antibiotics that can combat resistant strains of bacteria and fungi.

Antimalarial Applications

Quinoline-based compounds have a long history of use in antimalarial drugs. Their mechanism involves the inhibition of heme polymerization, which is a vital process for the malaria parasite’s survival . N-(2-(quinolin-8-yloxy)ethyl)cyclopentanecarboxamide could be explored for its efficacy against various strains of Plasmodium, the parasite responsible for malaria.

Antituberculosis Potential

Tuberculosis remains a major global health challenge, and quinoline derivatives have shown promise in treating this disease . They can act on the mycobacterial cell wall and interfere with the energy metabolism of Mycobacterium tuberculosis, leading to its eradication.

Tyrosine Kinase Inhibition

Some quinoline derivatives are known to inhibit tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival . This property is particularly relevant in the context of cancer, as overactive tyrosine kinases are often associated with various types of malignancies.

Antiviral Activities

The structural flexibility of quinoline allows for the creation of compounds that can inhibit viral replication. Studies have suggested that quinoline derivatives could be effective against HIV and other viruses by blocking the enzymes required for viral DNA synthesis .

Catalysis in Organic Synthesis

Quinoline derivatives are also used as catalysts in organic synthesis. They can facilitate a variety of chemical reactions, including those that form carbon-carbon or carbon-heteroatom bonds, which are fundamental in the construction of complex organic molecules .

Safety and Hazards

将来の方向性

Quinoline derivatives play a considerable role in organic synthesis as multifunctional synthetic intermediates and represent wide classes of natural products . They are used in various areas of research, such as medicine, catalysis, dyeing, electronics, etc . Therefore, the future directions of “N-(2-(quinolin-8-yloxy)ethyl)cyclopentanecarboxamide” and similar compounds could involve further exploration of their potential applications in these areas.

特性

IUPAC Name |

N-(2-quinolin-8-yloxyethyl)cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c20-17(14-5-1-2-6-14)19-11-12-21-15-9-3-7-13-8-4-10-18-16(13)15/h3-4,7-10,14H,1-2,5-6,11-12H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAVYYRPWCWKZAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NCCOC2=CC=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(quinolin-8-yloxy)ethyl)cyclopentanecarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl-dimethyl-[[methyl-(3-methylimidazol-3-ium-1-yl)-oxo-lambda6-sulfanylidene]amino]silane;trifluoromethanesulfonate](/img/structure/B2932757.png)

![5-amino-N-(3,5-dimethylphenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2932758.png)

![(6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2932762.png)

![[2-(2-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate](/img/structure/B2932763.png)

![2-chloro-N-[[3-(trifluoromethoxy)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2932764.png)

![N-(3,4-dimethoxyphenethyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2932765.png)

![Ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]-amino}-3-hydroxycyclohexane-1-carboxylate](/img/structure/B2932768.png)

![3-(2-fluorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2932771.png)